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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloropyridine

Cat. No.: B079508

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and synthetic utility of 4-Bromo-2,6-dichloropyridine. This
halogenated pyridine derivative serves as a critical building block in the development of novel
pharmaceuticals and agrochemicals, prized for its defined reactivity and structural versatility.

Molecular Structure and Properties

4-Bromo-2,6-dichloropyridine is a pyridine ring substituted with a bromine atom at the 4-
position and chlorine atoms at the 2- and 6-positions. The presence of three halogen atoms
and the electron-withdrawing nitrogen atom in the aromatic ring significantly influences its
chemical reactivity, making it a valuable intermediate for introducing the dichloropyridinyl

moiety into more complex molecules.

The molecular structure is depicted below:
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Caption: 2D structure of 4-Bromo-2,6-dichloropyridine.

Physicochemical and Identification Data

The key quantitative data for 4-Bromo-2,6-dichloropyridine are summarized in the tables
below for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 4-bromo-2,6-dichloropyridine[1][2]

CAS Number 98027-80-6[1][3][41[5][6]

Molecular Formula CsH2BrCIzN[1][3][4]

InChl Key GUBXTQINPBZVJIP-UHFFFAOYSA-N[1][2][7]
Canonical SMILES C1=C(C(=NC(=C1)ChChBIr[1]

4-Bromo-2,6-dichlorpyridine, 2,6-Dichloro-4-
Synonyms o
bromopyridine[1][6]

Table 2: Molecular and Physical Properties
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Property Value

Molecular Weight 226.88 g/mol [1]

Exact Mass 224.87477 Da[1]

Physical Appearance White crystalline solid[3][6]

Melting Point 90-96 °C[3]

Purity > 98% (HPLC)[2][3][7]

Storage Conditions 0-8 °C, under inert atmosphere[2][3][7]

Synthetic Applications and Experimental Protocols

4-Bromo-2,6-dichloropyridine is a versatile intermediate primarily used in cross-coupling
reactions and nucleophilic aromatic substitutions (SNAr). The differential reactivity of the
halogens (bromine being more reactive than chlorine in many palladium-catalyzed couplings)
allows for selective functionalization. It is widely employed in the synthesis of complex organic
molecules for medicinal chemistry and materials science.[3]

Representative Experimental Protocol: Suzuki-Miyaura
Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form
carbon-carbon bonds. 4-Bromo-2,6-dichloropyridine can be selectively coupled at the 4-
position (C-Br bond) with various boronic acids or esters. The following is a representative
protocol adapted from procedures for similar halogenated heterocycles.

Objective: To synthesize a 4-aryl-2,6-dichloropyridine derivative via a palladium-catalyzed
Suzuki-Miyaura coupling reaction.

Materials:
e 4-Bromo-2,6-dichloropyridine

 Arylboronic acid (e.g., phenylboronic acid)
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Palladium catalyst (e.g., Pd(PPhs)a, Tetrakis(triphenylphosphine)palladium(0))

Base (e.g., KsPOas, K2COs3, or Cs2CO0s3)

Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:

» Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-
Bromo-2,6-dichloropyridine (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents),
and the base (2.0-3.0 equivalents).

¢ Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or
nitrogen) for 10-15 minutes.

e Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent
system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio). Stir the mixture for 5-10
minutes. Add the palladium catalyst (typically 2-5 mol%).

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir
for the required time (from a few hours to overnight). Monitor the reaction progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent like ethyl acetate and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate the solvent under reduced pressure. The resulting crude product can be purified
by column chromatography on silica gel to yield the pure 4-aryl-2,6-dichloropyridine.

Logical Workflow Visualization

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling reaction, a
key application for 4-Bromo-2,6-dichloropyridine in synthetic chemistry.
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Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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